molecular formula C13H15N3O2 B12435601 3-(3-Morpholinophenyl)isoxazol-5-amine CAS No. 887591-31-3

3-(3-Morpholinophenyl)isoxazol-5-amine

Cat. No.: B12435601
CAS No.: 887591-31-3
M. Wt: 245.28 g/mol
InChI Key: USPFYCZKLJATSI-UHFFFAOYSA-N
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Description

3-(3-Morpholinophenyl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The morpholinophenyl group can be introduced through subsequent substitution reactions.

Industrial Production Methods: Industrial production of 3-(3-Morpholinophenyl)isoxazol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Morpholinophenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups to the isoxazole ring .

Scientific Research Applications

3-(3-Morpholinophenyl)isoxazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Morpholinophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

  • 3-(4-Morpholinophenyl)isoxazol-5-amine
  • 3-(3-Piperidinophenyl)isoxazol-5-amine
  • 3-(3-Morpholinophenyl)pyrazole-5-amine

Comparison: 3-(3-Morpholinophenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for research and development .

Properties

CAS No.

887591-31-3

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-(3-morpholin-4-ylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C13H15N3O2/c14-13-9-12(15-18-13)10-2-1-3-11(8-10)16-4-6-17-7-5-16/h1-3,8-9H,4-7,14H2

InChI Key

USPFYCZKLJATSI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C3=NOC(=C3)N

Origin of Product

United States

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